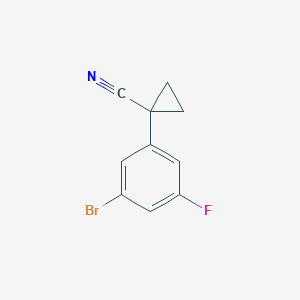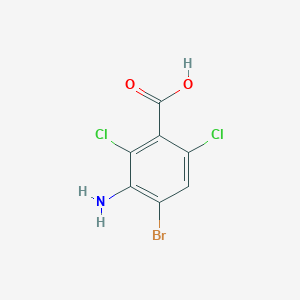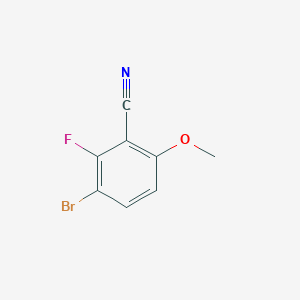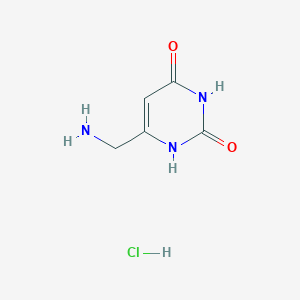
1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride
説明
“1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1427380-11-7 . It has a molecular weight of 248.71 . The compound is in the form of an oil and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves organocatalytic enantioselective Michael addition reactions . These reactions typically involve 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H . This code provides a detailed description of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 248.71 . The storage temperature is room temperature .科学的研究の応用
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring, a core structural element related to "1-(Pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid hydrochloride," is extensively utilized in medicinal chemistry. Its saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes significantly to the stereochemistry of molecules, and enhances three-dimensional coverage through a phenomenon known as "pseudorotation." Pyrrolidine derivatives, including proline derivatives, are studied for their target selectivity and biological activity, revealing the importance of steric factors and the stereochemistry in determining the biological profiles of drug candidates. This versatility underlines the role of pyrrolidine and its derivatives in designing new compounds with diverse biological activities (Li Petri et al., 2021).
Surfactants and Surface Activity
Pyrrolidone-based surfactants, closely related to pyrrolidine derivatives through the pyrrolidone ring, highlight the versatility of nitrogen-containing heterocycles. These surfactants, derived from pyrrolidones, showcase significant surface-active properties, interacting synergistically with anionic surfactants. The interactions are based on the electronegativity of the pyrrolidone carbonyl oxygen, which can accept a proton forming a pseudoquaternary ammonium ion, thereby enhancing water solubility, compatibility, and solvency of various surfactant structures. This interaction illustrates the functional diversity achievable with pyrrolidine and pyrrolidone derivatives in chemical applications, including the improvement of surfactancy and reduction of toxicity in derived compounds (Login, 1995).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(pyrrolidine-3-carbonyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c13-9(7-1-3-11-5-7)12-4-2-8(6-12)10(14)15;/h7-8,11H,1-6H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPRFCRTPWRENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


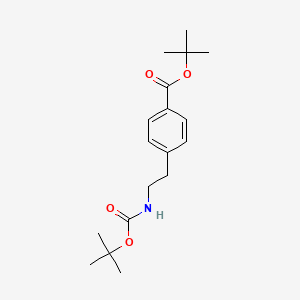
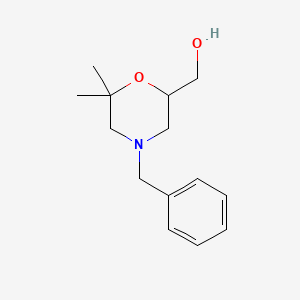
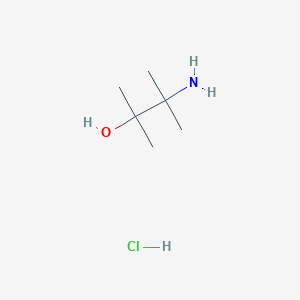
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
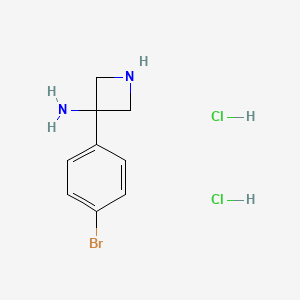
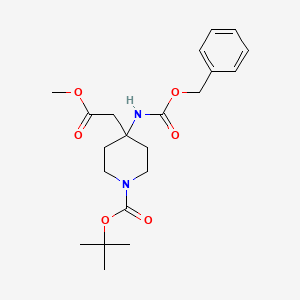

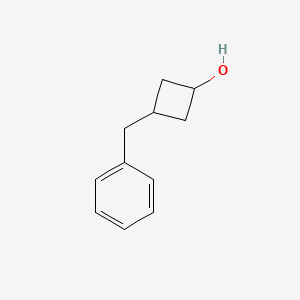
![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)

